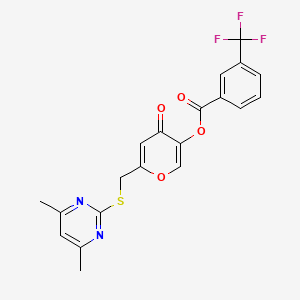
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N4O2 and its molecular weight is 406.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CNS Drug Development
The identification of potent and orally available glycine transporter 1 inhibitors with variations in structural motifs suggests a path for the development of central nervous system (CNS) drugs. For example, the study by Yamamoto et al. (2016) describes a compound structurally diverse from the target but illustrates the approach to optimizing drug-likeness and pharmacokinetics for CNS applications, hinting at the potential for compounds like the target to be explored in similar contexts (Yamamoto et al., 2016).
Solar Cell Enhancement
Research into pyridine-anchor co-adsorbents for dye-sensitized solar cells (DSSCs) provides insights into how molecular engineering can enhance solar cell performance. Wei et al. (2015) demonstrated that specific co-adsorbents could significantly improve the conversion efficiency of DSSCs. This suggests that related compounds, possibly including the target molecule if it contains pyridine moieties, might find applications in improving solar energy harvesting technologies (Wei et al., 2015).
Neuroprotection
Compounds related to the target have been explored for their neuroprotective properties. For instance, the study on mangiferin's protective effects against oxidative stress-induced toxicity in N2A cells suggests that compounds with similar structural features could be potent neuroprotective agents. This opens a research avenue for the target compound in exploring neuroprotection mechanisms and potential therapeutic applications for neurodegenerative diseases (Amazzal et al., 2007).
Molecular Interactions and Catalysis
Studies on the structural, kinetic, and mechanistic aspects of catalysis, as well as the role of hydrogen bonds in molecular packing, provide a foundational understanding of how the target compound might interact at the molecular level and its potential catalytic applications. For example, Kumah et al. (2019) and Kuleshova & Khrustalev (2000) investigated nickel complexes and hydroxy derivatives of hydropyridine, respectively, to understand their structural and catalytic behaviors. These insights can guide the exploration of the target compound in catalytic processes or as part of complex molecular systems (Kumah et al., 2019); (Kuleshova & Khrustalev, 2000).
PET Imaging and Neuroinflammation
The development of PET radiotracers targeting CSF1R for imaging microglia in neuroinflammation contexts, as described by Horti et al. (2019), illustrates the potential for structurally complex compounds to serve as diagnostic tools in neurology. While the target compound was not directly mentioned, the approach of designing specific ligands for imaging applications could be relevant for researching its applicability in diagnostic or therapeutic monitoring (Horti et al., 2019).
特性
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-1-2-6-16(15)26-19(29)18(28)25-13-14-8-11-27(12-9-14)17-7-3-4-10-24-17/h1-7,10,14H,8-9,11-13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJSTSSPBGVCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
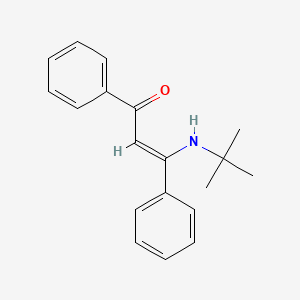

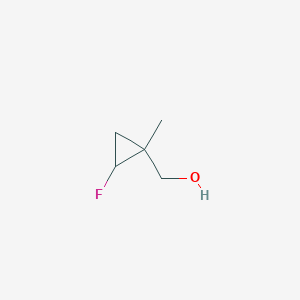

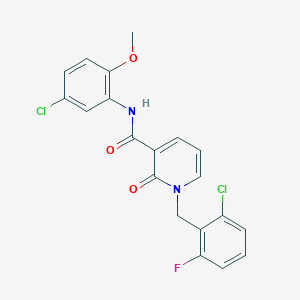
![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2832660.png)

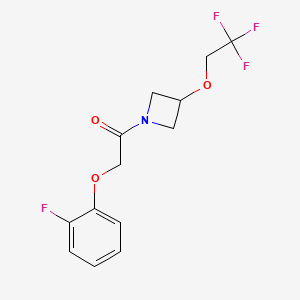
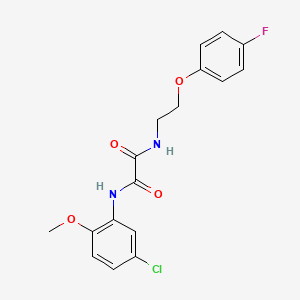
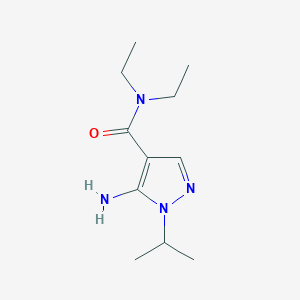
![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)
